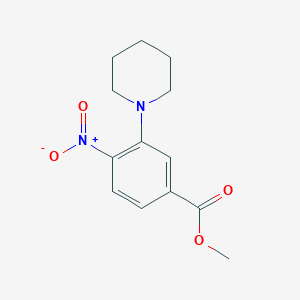

Methyl 4-nitro-3-(piperidin-1-yl)benzoate

Description

BenchChem offers high-quality Methyl 4-nitro-3-(piperidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-nitro-3-(piperidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-nitro-3-piperidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVOKHKXEHXEHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate"

An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate

This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-nitro-3-(piperidin-1-yl)benzoate, a valuable intermediate for researchers in medicinal chemistry and drug development. The molecule's structure is of interest as it incorporates functionalities present in various pharmacologically active compounds, including analogs of the anthelmintic drug niclosamide, which has been investigated for antiviral and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for reproducible results.

The most logical approach to constructing the target molecule is through a two-step sequence involving the formation of a key intermediate followed by a nucleophilic aromatic substitution (SNAr). A retrosynthetic analysis reveals a clear and efficient pathway.

The disconnection of the C-N bond between the piperidine ring and the benzoate core points to a nucleophilic aromatic substitution reaction. This strategy is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. The precursor, Methyl 3-fluoro-4-nitrobenzoate, is an ideal starting material as fluoride is an excellent leaving group in SNAr reactions.[4] This precursor can be readily synthesized from 3-fluoro-4-nitrobenzoic acid via Fischer esterification.

Sources

- 1. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"Methyl 4-nitro-3-(piperidin-1-yl)benzoate chemical properties"

Executive Summary

Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) is a specialized di-substituted benzene scaffold utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical agents.[1] Its structural core features an electron-withdrawing nitro group ortho to a bulky, electron-donating piperidine ring, creating a unique electronic "push-pull" system that influences its reactivity and solubility profiles.[2]

This guide details the physicochemical properties, validated synthesis protocols, and downstream derivatization pathways for this compound, designed for medicinal chemists and process development scientists.[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

The compound is characterized by a high degree of steric congestion due to the adjacency of the nitro and piperidinyl groups. This steric strain often forces the piperidine ring out of planarity with the benzene ring, impacting conjugation and solubility.

Key Properties Table

| Property | Specification |

| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate |

| CAS Number | 1272756-51-0 |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |

Structural Analysis

-

Electronic Environment: The C4-Nitro group strongly activates the aromatic ring for nucleophilic attack at the C3 position during synthesis but deactivates the ring toward electrophilic substitution.

-

Steric Effects: The C3-Piperidinyl group exerts significant steric hindrance, protecting the C2 and C4 positions from metabolic attack in drug candidates.[2]

-

Lipophilicity: The methyl ester and piperidine ring contribute to a moderate lipophilicity, making it suitable for cell-permeable small molecule libraries.[2]

Synthesis Protocol (Nucleophilic Aromatic Substitution)

The most robust synthetic route utilizes an SNAr (Nucleophilic Aromatic Substitution) strategy. The ortho-nitro group serves as the critical activating group for the displacement of a halide leaving group at the C3 position.[2]

Reaction Logic

-

Starting Material: Methyl 3-fluoro-4-nitrobenzoate is preferred over the chloro- analog due to the higher electronegativity of fluorine, which increases the electrophilicity of the C3 carbon (despite the stronger C-F bond), accelerating the SNAr rate.[2]

-

Regioselectivity: The nitro group at C4 activates the C3 position (ortho) much more strongly than the ester at C1 activates the C2 position.[2] This ensures high regiochemical purity.

Validated Experimental Procedure

Reagents:

-

Methyl 3-fluoro-4-nitrobenzoate (1.0 eq)

-

Piperidine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[2]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with Methyl 3-fluoro-4-nitrobenzoate (e.g., 5.0 g) and anhydrous Acetonitrile (50 mL).

-

Addition: Add K₂CO₃ (milled) to the stirring solution.

-

Nucleophile Introduction: Add Piperidine dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture to 60–80°C and monitor by TLC/LC-MS. Conversion is typically complete within 2–4 hours.

-

Checkpoint: The spot for the starting fluoride (higher Rf) should disappear, replaced by the fluorescent yellow product spot.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: SNAr pathway exploiting the ortho-nitro effect for regioselective amination.

Chemical Reactivity & Derivatization[4][11]

This scaffold is a versatile "switch" in medicinal chemistry. The nitro group can be reduced to an aniline, unlocking the synthesis of benzimidazoles or quinoxalines.[2]

Reduction to Aniline

The reduction of the nitro group yields Methyl 4-amino-3-(piperidin-1-yl)benzoate .

-

Method A (Catalytic Hydrogenation): H₂, Pd/C (10%) in MeOH.[2] Cleanest method, quantitative yield.

-

Method B (Chemical Reduction): Iron powder/NH₄Cl or SnCl₂ in EtOH.[2] Used if halogen substituents sensitive to hydrogenolysis are present elsewhere.

Ester Hydrolysis

Saponification yields 4-nitro-3-(piperidin-1-yl)benzoic acid .[2]

-

Conditions: LiOH (2 eq) in THF/Water (3:1) at RT.

-

Utility: The resulting acid can be coupled to amines to form amides, extending the scaffold.

Cyclization Potential (Benzimidazole Formation)

Following nitro reduction, the resulting primary amine at C4 is ortho to the piperidine nitrogen.[2] While direct cyclization with the tertiary piperidine is difficult without oxidative cleavage, this motif is often used to create imino-quinone type structures or is further derivatized at the C4-amine to close rings with adjacent electrophiles.[2]

Derivatization Pathway Diagram

Caption: Divergent synthesis pathways transforming the core scaffold into functional drug leads.[2]

Safety & Handling (MSDS Summary)

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed.

-

Piperidine Residues: Piperidine is a precursor and potential impurity; it is toxic and flammable.[2] Ensure thorough drying to remove traces.

-

Stability: Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Work within a fume hood.

References

-

Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Detail. Retrieved from

-

ChemicalBook. Methyl 3-fluoro-4-nitrobenzoate Properties and Reactions. Retrieved from [2]

-

PubChem. Compound Summary: Methyl 3-fluoro-4-nitrobenzoate (Precursor).[3] Retrieved from

-

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Validated methodology reference). Retrieved from

Sources

Technical Guide: Methyl 4-nitro-3-(piperidin-1-yl)benzoate

The following technical guide details the identity, synthesis, and application of Methyl 4-nitro-3-(piperidin-1-yl)benzoate , a specialized intermediate in medicinal chemistry.

CAS Number: 1272756-51-0

Executive Summary

Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS 1272756-51-0) is a critical synthetic intermediate used primarily in the development of pharmaceutical agents, particularly kinase inhibitors and benzimidazole-based therapeutics. Its structure features a benzoate core substituted with a nitro group and a bulky piperidine ring. The steric and electronic properties of the piperidine moiety at the 3-position, adjacent to the 4-nitro group, make it a valuable scaffold for modulating solubility and binding affinity in drug design.

This guide provides a comprehensive technical profile, including validated synthetic protocols, mechanistic insights, and safety standards for researchers in drug discovery.

Identity & Physicochemical Profile[1][2][3]

| Property | Data |

| CAS Number | 1272756-51-0 |

| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Physical State | Solid (Yellow to Orange crystalline powder) |

| Melting Point | 95 – 97 °C |

| SMILES | COC(=O)C1=CC(=C(C=C1)[O-])N2CCCCC2 |

| InChI Key | GTVOKHKXEHXEHT-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Synthetic Pathway & Protocol

The most robust synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is preferred due to the high regioselectivity driven by the electron-withdrawing nitro group.

Mechanistic Insight

The starting material, Methyl 3-fluoro-4-nitrobenzoate , contains a fluorine atom at the 3-position and a nitro group at the 4-position.

-

Activation: The nitro group is a strong electron-withdrawing group (EWG). It activates the ortho and para positions toward nucleophilic attack.

-

Regioselectivity: The fluorine atom is ortho to the nitro group. This specific orientation allows the formation of a stabilized Meisenheimer complex intermediate.

-

Leaving Group: Although fluorine forms a strong bond with carbon, it is the best leaving group for SNAr reactions in this context because its high electronegativity increases the electrophilicity of the C-3 carbon, lowering the activation energy for the initial nucleophilic attack.

Experimental Protocol

Reagents:

-

Methyl 3-fluoro-4-nitrobenzoate (1.0 eq)[1]

-

Piperidine (1.2 – 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-fluoro-4-nitrobenzoate (e.g., 5.0 g) in anhydrous Acetonitrile (50 mL).

-

Base Addition: Add Potassium Carbonate (anhydrous, granular) to the solution.

-

Nucleophile Addition: Add Piperidine dropwise to the stirring suspension at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.

-

Reaction: Heat the mixture to 60–80°C and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (product) should appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃/KF).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from Ethanol/Water or purified via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the preparation of CAS 1272756-51-0 via SNAr.

Applications in Drug Discovery[6][7]

This compound serves as a versatile "building block" for generating diverse chemical libraries. Its primary utility lies in the transformation of the nitro group.

Benzimidazole Scaffold Synthesis

The most common application involves reducing the nitro group to an amine, yielding Methyl 4-amino-3-(piperidin-1-yl)benzoate . This intermediate is a precursor for benzimidazoles, a pharmacophore found in anthelmintics, proton pump inhibitors, and kinase inhibitors.

Pathway:

-

Reduction: Nitro group

Amine (H₂/Pd-C or Fe/NH₄Cl). -

Cyclization: Reaction with aldehydes or carboxylic acids closes the ring to form the benzimidazole core.

Kinase Inhibitor Development

The piperidine ring provides a bulky, hydrophobic moiety that can occupy specific pockets (e.g., the solvent-exposed region) within a kinase ATP-binding site, improving potency and selectivity.

Application Logic Diagram

Figure 2: Downstream application of CAS 1272756-51-0 in the synthesis of bioactive benzimidazoles.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral data:

-

1H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Signals for 3 protons. Expect a doublet (d) for H-5 (ortho to nitro), a doublet of doublets (dd) for H-6, and a doublet (d) for H-2.

-

Ester Methyl: Singlet (~3.9 ppm, 3H).

-

Piperidine Ring: Multiplets for the

-protons (~3.0–3.2 ppm, 4H) and

-

-

LC-MS:

-

Ionization: ESI (+)

-

Observed Mass: [M+H]⁺ = 265.13 m/z.

-

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

Precautions:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place (Room Temperature is generally stable).

References

-

Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Page. Retrieved from .

-

PubChem. Compound Summary for Methyl 3-fluoro-4-nitrobenzoate (Precursor). Retrieved from .

-

ChemicalBook. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Properties and Safety. Retrieved from .

-

Key Organics. Safety Data Sheet (SDS) for Methyl 4-nitro-3-(piperidin-1-yl)benzoate. Retrieved from .

Sources

Spectroscopic Characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 4-nitro-3-(piperidin-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and employs established spectroscopic principles to predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies for spectral acquisition and in-depth guidance on spectral interpretation. The causality behind experimental choices and data interpretation is explained to provide a practical and insightful reference for the structural elucidation of this and related compounds.

Introduction

Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a substituted aromatic compound featuring a nitro group, a methyl ester, and a piperidine moiety. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. Accurate structural characterization is paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.

This guide presents a predicted spectroscopic profile of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. The predictions are grounded in the analysis of its constituent fragments: the methyl 4-nitrobenzoate core and the N-aryl piperidine substituent. By understanding the influence of the electron-donating piperidine ring on the electron-withdrawing nitro- and ester-substituted benzene ring, we can anticipate the resulting spectroscopic signatures.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Methyl 4-nitro-3-(piperidin-1-yl)benzoate is depicted below. The numbering scheme used throughout this guide for the assignment of NMR signals is also indicated.

Caption: Molecular structure and numbering of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~8.20 | d | 1H | H-5 | deshielded by the adjacent nitro group and the ester group. |

| ~7.95 | dd | 1H | H-6 | deshielded by the ester group and coupled to H-2 and H-5. |

| ~7.50 | d | 1H | H-2 | deshielded by the ester group and coupled to H-6. |

| ~3.90 | s | 3H | OCH₃ | typical chemical shift for a methyl ester. |

| ~3.10 | t | 4H | Cα'-H (piperidine) | deshielded due to proximity to the nitrogen atom. |

| ~1.70 | m | 4H | Cβ'-H (piperidine) | typical aliphatic proton chemical shift. |

| ~1.60 | m | 2H | Cγ'-H (piperidine) | typical aliphatic proton chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral window of 0-12 ppm is typically sufficient for most organic molecules.[3]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 4-nitro-3-(piperidin-1-yl)benzoate is expected to show distinct signals for the aromatic, methyl ester, and piperidine protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. The electron-withdrawing nature of the nitro and ester groups will deshield these protons, shifting them downfield. The proton at the 5-position (H-5), being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded. The protons at the 2 and 6 positions will also be downfield due to the ester group. The coupling patterns (doublet, doublet of doublets) will arise from spin-spin coupling between adjacent protons.

-

Methyl Ester Protons (δ ~3.90 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

-

Piperidine Protons (δ 1.5-3.5 ppm): The piperidine ring protons will show characteristic signals. The four protons on the α-carbons (Cα') adjacent to the nitrogen are expected to be the most deshielded of the piperidine protons, appearing as a triplet around 3.10 ppm. The protons on the β- (Cβ') and γ- (Cγ') carbons will appear further upfield as multiplets.[4][5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150 | C-4 | Attached to the strongly electron-withdrawing nitro group. |

| ~145 | C-3 | Attached to the electron-donating piperidine nitrogen. |

| ~135 | C-1 | Attached to the ester group. |

| ~128 | C-6 | Aromatic carbon. |

| ~125 | C-5 | Aromatic carbon. |

| ~120 | C-2 | Aromatic carbon. |

| ~55 | Cα' (piperidine) | Deshielded due to proximity to the nitrogen. |

| ~52 | OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~26 | Cβ' (piperidine) | Aliphatic carbon. |

| ~24 | Cγ' (piperidine) | Aliphatic carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral window of 0-220 ppm is standard for most organic molecules.[3]

-

-

Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon attached to the nitro group (C-4) will be significantly deshielded. The carbon attached to the piperidine nitrogen (C-3) will also be influenced by the nitrogen's electron-donating effect.

-

Piperidine Carbons (δ 24-55 ppm): The piperidine carbons will appear in the aliphatic region. The α-carbons (Cα') will be the most downfield due to their proximity to the nitrogen atom. The β- (Cβ') and γ- (Cγ') carbons will have chemical shifts typical for saturated hydrocarbons.[7][8]

-

Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in the upfield region of the downfield part of the spectrum.

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic - piperidine) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1590, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1520, ~1340 | Strong | N-O stretching (nitro group) |

| ~1280 | Strong | C-O stretching (ester) |

| ~1150 | Medium | C-N stretching (aryl-amine) |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[9]

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[10][11]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Scan: Place the sample in the beam path and acquire the spectrum.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum will reveal the presence of the key functional groups in Methyl 4-nitro-3-(piperidin-1-yl)benzoate.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and methyl groups will appear in the 2850-2950 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

N-O Stretching: The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands will appear in the 1480-1590 cm⁻¹ region.

-

C-O and C-N Stretching: The C-O stretch of the ester and the C-N stretch of the aryl-piperidine will be present in the fingerprint region (below 1400 cm⁻¹).[12][13][14][15]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Rationale |

| 264 | [M]⁺ | Molecular ion |

| 249 | [M - CH₃]⁺ | Loss of a methyl radical from the ester. |

| 233 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 218 | [M - NO₂]⁺ | Loss of a nitro group. |

| 190 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[16]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[17][18][19][20][21][22][23][24][25]

-

Ionization:

-

ESI: A soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.

-

EI: A hard ionization technique that will likely result in the molecular ion [M]⁺ and significant fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Interpretation of the Predicted Mass Spectrum

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (264.28 g/mol ). In ESI, the protonated molecule ([M+H]⁺) at m/z 265 would be prominent.

-

Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds. Common fragmentation pathways include the loss of the methyl and methoxy groups from the ester, the loss of the nitro group, and fragmentation of the piperidine ring. The piperidine ring can undergo α-cleavage, leading to the formation of a stable iminium ion.

UV-Visible Spectroscopy

Predicted UV-Visible Data

| λ_max (nm) | Solvent | Predicted Rationale |

| ~250-260 | Ethanol | π → π* transition of the aromatic system. |

| ~350-370 | Ethanol | n → π* transition involving the nitro group and the extended conjugation with the piperidine nitrogen. |

Experimental Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.[26][27][28]

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Baseline: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Sample Spectrum: Record the spectrum of the sample solution over a range of approximately 200-600 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are determined from the spectrum.

Interpretation of the Predicted UV-Visible Spectrum

The UV-Visible spectrum provides information about the electronic transitions within the molecule. The presence of the conjugated aromatic system, the nitro group, and the piperidine nitrogen will give rise to characteristic absorption bands.

-

π → π Transitions:* The aromatic ring will exhibit strong π → π* transitions, likely in the 250-260 nm range.

-

n → π Transitions:* The nitro group and the non-bonding electrons on the piperidine nitrogen, in conjugation with the aromatic ring, are expected to give rise to a lower energy n → π* transition at a longer wavelength, predicted to be in the 350-370 nm range. This band is responsible for the likely pale yellow color of the compound.

Workflow and Diagrams

General Spectroscopic Analysis Workflow

Caption: A general workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy has been presented. The included experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide is intended to be a valuable tool for researchers, aiding in the identification, characterization, and quality control of this and structurally related molecules. It is important to emphasize that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 751-760.

- de Paula, R. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 596-604.

-

Chemaxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

- Jánossy, A., & Demeter, I. (1975). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Acta Chimica Academiae Scientiarum Hungaricae, 85(4), 805-810.

-

ChemAxon. (n.d.). NMR Prediction. [Link]

- Hao, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11781-11793.

- Emami, S., et al. (2020). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. ChemistrySelect, 5(21), 6433-6441.

- Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440.

- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

- Scott, D. W., et al. (1972). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Bureau of Mines, Bartlesville, Okla.

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

- Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.

-

Mestrelab Research. (n.d.). Download NMR Predict. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.

- WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.

-

UCL. (n.d.). Sample Preparation. [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

- Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry - Section B, 45(7), 1686-1691.

-

Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. [Link]

- Tables For Organic Structure Analysis. (n.d.).

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

- Collin, J. E. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 37(8), 1054-1054.

- Aires-de-Sousa, M., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

- Sim4t. (2013).

- Experiment 11 — Infrared Spectroscopy. (n.d.).

- Thermo Fisher Scientific. (n.d.).

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. amherst.edu [amherst.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Piperidine [webbook.nist.gov]

- 14. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. hscprep.com.au [hscprep.com.au]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. ossila.com [ossila.com]

- 27. sim4t.com [sim4t.com]

- 28. mt.com [mt.com]

The Nitrobenzoate Scaffold: A Technical Guide to Biological Activity, Synthesis, and Evaluation

Executive Summary

Substituted nitrobenzoates represent a privileged structural motif in medicinal chemistry, characterized by the interplay between the electron-withdrawing nitro group (

This technical guide provides a rigorous framework for researchers investigating these compounds. It moves beyond basic literature review to establish causal mechanisms , self-validating experimental protocols , and critical safety/toxicity considerations necessary for high-integrity drug development.

Part 1: Molecular Architecture & SAR Logic

The biological activity of substituted nitrobenzoates is governed by two primary electronic vectors:

-

The Nitro "Warhead" (Redox Potential): The

group is not merely a pendant; it is an electron sink.[1] Its reduction potential ( -

The Benzoate Core (Binding Affinity): The carboxylate moiety facilitates hydrogen bonding and electrostatic interactions with enzyme active sites (e.g., Nickel centers in Urease).

Key SAR Trends

| Substituent Position | Electronic Effect | Biological Impact |

| 3,5-Dinitro | Strong EWG (Electron Withdrawing) | Maximal Antitubercular Activity. The high electron deficiency facilitates cell wall penetration and nitro-reduction inside the mycobacterium [1]. |

| 2-Hydroxy-5-Nitro | H-bond Donor + EWG | Urease & Inflammation. The hydroxyl group (ortho to carboxyl) mimics the transition state of urea hydrolysis; the 5-nitro group enhances acidity (pKa modulation) [2]. |

| 2-Chloro-5-Nitro | Lipophilicity + EWG | Anti-MRSA Activity. The halogen increases membrane permeability, crucial for targeting Gram-positive bacteria like S. aureus [3].[1] |

Part 2: Mechanistic Pathways (Visualization)

Understanding the dual nature of the nitro group—as a therapeutic agent and a potential toxin—is critical.[2][3] The following diagram illustrates the Nitroreduction Cascade , the primary mechanism of action (MoA) for antimicrobial cytotoxicity.

Diagram 1: Nitroreduction & ROS Generation Pathway

Caption: The "Futile Cycle" (aerobic) generates ROS causing oxidative stress, while anaerobic reduction leads to covalent DNA binding. This selectivity explains activity against hypoxic pathogens like M. tb.

Part 3: Experimental Workflows & Protocols

To ensure Scientific Integrity , experiments must be self-validating. The following protocols incorporate specific controls for nitro-compounds, which often precipitate or change color, leading to false positives in optical assays.

Protocol A: Urease Inhibition Assay (Modified Berthelot Method)

Target: Evaluation of 2-hydroxy-5-nitrobenzoate derivatives for anti-ulcer (H. pylori) potential.[1]

Causality: Urease hydrolyzes urea to ammonia (

Reagents:

-

Enzyme: Jack Bean Urease (JBU), 5 U/mL in phosphate buffer (pH 7.4).

-

Substrate: Urea (100 mM).

-

Color Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]

Step-by-Step Workflow:

-

Solubility Check: Dissolve nitrobenzoate derivative in 100% DMSO. Dilute to <5% DMSO final concentration. Critical: If the compound is yellow (common for nitro), measure absorbance spectrum first to ensure no overlap with the indophenol blue signal (625 nm).

-

Incubation (Pre-Screen): Mix 10 µL inhibitor + 10 µL Urease. Incubate at 37°C for 15 mins. Why? Allows slow-binding inhibitors to equilibrate with the active site.[1]

-

Reaction: Add 40 µL Urea solution. Incubate exactly 10 mins.

-

Termination: Add 40 µL Phenol-nitroprusside followed immediately by 40 µL Alkali-hypochlorite.

-

Development: Incubate 20 mins at RT. Read Absorbance at 625 nm.[1][4]

-

Validation:

Data Calculation:

Protocol B: Antimicrobial Susceptibility (MIC) for Nitro-Compounds

Target: M. tuberculosis or S. aureus.[1]

Specific Challenge: Nitro compounds can be reduced by media components or light.[1]

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Avoid media with high reducing sugar content if long incubations are required, to prevent non-enzymatic reduction.[1]

-

Inoculum: Standardize to

CFU/mL. -

Compound Handling: Protect stock solutions from light (amber vials).

-

Assay: 96-well microdilution method.

-

Resazurin Alert: If using Resazurin (Alamar Blue) as a viability indicator, be aware that nitroreductase activity can reduce resazurin independently of cell viability in some rare cases. Validation: Confirm hits with CFU plating.[1]

-

Part 4: Biological Profile Summary

The following table synthesizes data from recent high-impact studies [1][3][4].

| Activity Class | Lead Compound Structure | Target Organism/Enzyme | IC50 / MIC | Mechanism of Action |

| Antitubercular | 3,5-dinitrobenzoate esters | M. tuberculosis (H37Rv) | 0.5 - 2.0 µg/mL | Acidification of cytosol; disruption of transmembrane transport; nitro-reduction toxicity [1]. |

| Antibacterial | 2-chloro-5-nitrobenzoate salts | S. aureus (MRSA) | 14 - 16 mm (Zone) | Membrane permeabilization combined with oxidative stress [3].[1] |

| Urease Inhibitor | 2-hydroxy-5-nitrobenzoate | H. pylori Urease | ~20 µM (Ki) | Chelation of Ni²⁺ ions in the active site; competitive inhibition [4].[1] |

| Antifungal | 2-[(2-nitro-1-phenylalkyl)thio]benzoates | C. albicans | < 10 µg/mL | Interference with ergosterol biosynthesis and ROS generation [2]. |

Part 5: Strategic Synthesis & Screening Workflow

To guide the development of new derivatives, the following workflow integrates synthesis with immediate biological validation.

Diagram 2: Design-Make-Test Cycle

Caption: The iterative cycle prioritizes "Selectivity Index" (CC50/MIC) early to filter out compounds acting solely via non-specific toxicity.

References

-

Maki, K. et al. (2023).[1] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI Pharmaceuticals.[1] Available at: [Link][5]

-

Noriega, S. et al. (2022).[1][6] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

Kowalkowska-Zlota, A. et al. (2025).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. ijpbp.com [ijpbp.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

The Piperidine Pharmacophore: Synthetic Architectures, Metabolic Liabilities, and Therapeutic Efficacy

Executive Summary

The piperidine ring—a six-membered nitrogenous heterocycle—stands as one of the most privileged scaffolds in medicinal chemistry, appearing in over 70 FDA-approved therapeutics including Donepezil , Fentanyl , and Ritalin . Its ubiquity stems from its unique conformational flexibility (chair/boat), its ability to modulate lipophilicity (

This technical guide provides a rigorous analysis of the piperidine scaffold, moving beyond basic descriptions to cover advanced synthetic protocols (C-H functionalization), critical metabolic safety assessments (iminium ion trapping), and structural-activity relationships (SAR).

Part 1: Structural Biology & Pharmacophore Logic

The Cation- Interaction Engine

At physiological pH (7.4), the piperidine nitrogen (

-

Mechanism: The positive charge on the nitrogen interacts electrostatically with the quadrupole moment of electron-rich aromatic side chains (Tryptophan, Tyrosine, Phenylalanine).

-

Energetics: These interactions often contribute 2–5 kcal/mol to binding affinity, significantly more than a neutral hydrogen bond.

Conformational Control

Unlike planar aromatics, piperidine exists in a dynamic equilibrium, predominantly the chair conformation. This "3D volume" allows it to fill hydrophobic pockets that flat rings cannot, improving selectivity.

Table 1: Physicochemical Properties of the Piperidine Scaffold

| Property | Value/Characteristic | Impact on Drug Design |

| pKa | ~11.2 (unsubstituted) | High solubility; Lysosomal trapping; Cation- |

| LogP | 0.84 | Moderate lipophilicity; Good BBB penetration when substituted. |

| Geometry | Chair (lowest energy) | Fills 3D hydrophobic pockets; Scaffolding for chiral centers. |

| Fsp3 | 1.0 (fully saturated) | Increases solubility and metabolic stability compared to phenyl rings. |

Part 2: Synthetic Methodologies & Protocols[1][2][3]

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Standard Operating Procedure for coupling aryl halides with piperidines.

Context: This is the industry-standard method for synthesizing N-aryl piperidines. The choice of ligand is critical to prevent

Reagents:

-

Catalyst:

or precatalyst -

Ligand: RuPhos (for sterically hindered secondary amines) or BINAP (general purpose).

-

Base:

(Sodium tert-butoxide).[1][2]

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

-

Loading: Add Aryl Bromide (1.0 equiv), Piperidine derivative (1.2 equiv),

(1.4 equiv). -

Catalyst Addition: Add

(1 mol%) and RuPhos (2 mol%) inside a glovebox or under positive Argon flow. -

Solvation: Add anhydrous Toluene (

concentration). -

Reaction: Heat to 80–100°C for 12–24 hours. Monitor via LC-MS.

-

Workup: Cool to RT, filter through a Celite pad (removes Pd), dilute with EtOAc, wash with brine, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Late-Stage C-H Functionalization (Rh-Catalyzed)

Advanced method for functionalizing the C2/C3 carbons of an existing piperidine ring.

Context: Traditional synthesis requires pre-functionalized rings. Modern C-H activation allows "late-stage" modification of the drug core.[3]

Mechanism: Rhodium-carbenoid insertion. Reference: Davies et al., Nature, 2016 (Concept).

Protocol:

-

Precursor: N-Boc-piperidine.

-

Catalyst:

(Du Bois catalyst) or chiral Rh(II) carboxylates. -

Reagent: Aryl diazoacetate (Donor/Acceptor carbene source).

-

Conditions: 40°C in 2,2-dimethylbutane (DMB).

-

Outcome: Selective insertion at the

-position (C2) due to electronic activation by the Nitrogen lone pair (stabilizing the transition state).

Part 3: Metabolic Liability & Toxicology

The "Structural Alert": Iminium Ion Bioactivation

The piperidine ring is susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4 and CYP2D6). This can lead to toxicity via a reactive intermediate.[4][5]

The Pathway:

- -Hydroxylation: CYP450 inserts an oxygen at the carbon adjacent to the nitrogen.

-

Dehydration: Loss of water yields a reactive cyclic Iminium Ion .

-

Covalent Binding: This electrophile can react with nucleophilic DNA bases or proteins (glutathione), leading to genotoxicity or idiosyncratic toxicity.

Visualization: Metabolic Bioactivation Pathway

Figure 1: Bioactivation pathway of piperidine.[6][7] The reactive iminium ion is the critical checkpoint for toxicity screening.

Experimental Protocol: Reactive Metabolite Trapping (KCN Assay)

To validate safety, researchers must screen for this pathway early.

-

Incubation: Mix Test Compound (

) with Human Liver Microsomes (HLM) (1 mg/mL). -

Trapping Agent: Add Potassium Cyanide (KCN) fortified with NADPH.

-

Note: KCN acts as a surrogate nucleophile. If the iminium ion forms, cyanide will attack it, forming a stable

-cyano amine.

-

-

Analysis: Quench with Acetonitrile after 60 mins. Centrifuge.

-

Detection: Analyze supernatant via LC-MS/MS. Look for a mass shift of +25 Da (Cyanide addition - 2H).

-

Interpretation: High levels of cyano-adducts indicate high bioactivation risk. Structural modification (e.g., blocking

-carbons with methyl groups or fluorine) is required.

Part 4: Therapeutic Case Study - Donepezil

Drug: Donepezil (Aricept) Indication: Alzheimer's Disease Target: Acetylcholinesterase (AChE)[8][9]

Mechanism of Action (MOA): Donepezil utilizes the piperidine ring to span the entire active site gorge of the AChE enzyme.

-

Anionic Subsite (CAS): The benzyl ring interacts via

-stacking with Trp84. -

Peripheral Anionic Site (PAS): The dimethoxy-indanone moiety stacks with Trp279.

-

The Linker (Piperidine): The charged piperidine nitrogen forms a crucial hydrogen bond/cation-

interaction with Phe330 , stabilizing the bridge between the two sites.

Visualization: Donepezil SAR Logic

Figure 2: Structure-Activity Relationship (SAR) of Donepezil showing the bridging role of the piperidine ring.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

-

Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

-

Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion. Nature, 451, 417–424.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Profiling & Synthetic Guide: Methyl 4-nitro-3-(piperidin-1-yl)benzoate

Topic: Physicochemical Characterization and Synthetic Utility of Methyl 4-nitro-3-(piperidin-1-yl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction & Molecular Profile[1]

Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a functionalized aromatic ester frequently utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates, particularly benzimidazoles and quinoxalines. Its structure is characterized by a para-nitro group relative to the piperidine ring, creating a "push-pull" electronic system that influences both its reactivity and spectroscopic signature.

This guide provides a definitive breakdown of its molecular weight, synthesis via Nucleophilic Aromatic Substitution (SNAr), and analytical validation protocols.

Molecular Weight & Stoichiometry Data

For precise stoichiometric calculations in drug development workflows, the following constants should be used.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₃H₁₆N₂O₄ | - | - |

| Molecular Weight (Average) | 264.28 | g/mol | Use for molarity calculations |

| Monoisotopic Mass | 264.1110 | Da | Use for High-Res Mass Spec (HRMS) |

| Exact Mass | 264.11 | g/mol | - |

| ClogP (Predicted) | ~2.5 - 2.8 | - | Lipophilicity indicator |

| H-Bond Acceptors | 5 | - | Nitro (2), Ester (2), Amine (1) |

| H-Bond Donors | 0 | - | - |

Critical Isomer Note: Researchers must distinguish this compound from its regioisomer, Methyl 3-nitro-4-(piperidin-1-yl)benzoate (CAS 32117-05-8). While they share the exact same molecular weight (264.28 g/mol ) and formula, their reactivity profiles differ significantly due to the position of the nitro group relative to the ester.

Synthetic Pathway (SNAr Mechanism)

The most robust route to Methyl 4-nitro-3-(piperidin-1-yl)benzoate is via Nucleophilic Aromatic Substitution (SNAr) . The nitro group at position 4 acts as an electron-withdrawing group (EWG), activating the halogen at position 3 (ortho) for nucleophilic attack by piperidine.

Reaction Logic

-

Substrate: Methyl 3-fluoro-4-nitrobenzoate (Preferred due to higher electronegativity of Fluorine increasing the rate of the initial addition step).

-

Nucleophile: Piperidine.

-

Base: Potassium Carbonate (

) or DIPEA (Hünig's base) to neutralize the hydrofluoric acid byproduct. -

Solvent: Polar aprotic solvents (DMF, DMSO, or Acetonitrile) are required to stabilize the Meisenheimer complex intermediate.

Reaction Workflow Diagram

The following diagram illustrates the SNAr mechanism and process flow.

Caption: Figure 1. SNAr synthesis pathway converting the fluoro-nitro precursor to the piperidinyl benzoate product.

Experimental Protocol

Safety Warning: Nitro compounds can be energetic. Piperidine is toxic and flammable. Perform all operations in a fume hood.

Step-by-Step Synthesis

-

Preparation: In a 100 mL round-bottom flask, dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq, 5.0 mmol, ~1.00 g) in anhydrous DMF (10 mL).

-

Addition: Add Potassium Carbonate (

, 2.0 eq, 10.0 mmol, 1.38 g). -

Nucleophile: Add Piperidine (1.2 eq, 6.0 mmol, 0.59 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a bright yellow product spot (Rf ~0.5) should appear.

-

-

Workup (Precipitation Method):

-

Purification: If the product is oily, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol if necessary.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Expected Ion:

-

Target m/z: 265.28

-

Interpretation: A clean peak at 265.28 confirms the addition of the piperidine ring (MW 85 fragment) replacing the fluorine atom (MW 19), resulting in a net mass increase of +66 Da from the starting material (MW ~199).

Nuclear Magnetic Resonance (¹H NMR)

The NMR spectrum in

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 8.0 - 7.5 ppm | Multiplets | 3H | Ar-H | Aromatic ring protons (deshielded by Nitro/Ester) |

| 3.92 ppm | Singlet | 3H | -COOcH ₃ | Methyl ester |

| 3.05 ppm | Multiplet | 4H | N-CH ₂- | Piperidine protons adjacent to Nitrogen |

| 1.70 - 1.55 ppm | Multiplet | 6H | -CH ₂- | Piperidine ring internal protons |

Analytical Logic Diagram

Use this decision tree to validate the compound identity.

Caption: Figure 2. Analytical decision tree for validating molecular weight and structural identity.

Applications in Drug Discovery

This molecule serves as a high-value intermediate. The nitro group is typically reduced (using

-

Benzimidazoles: Via cyclization with aldehydes.

-

Quinoxalinones: Via reaction with alpha-halo esters.

-

Kinase Inhibitors: The piperidine tail often serves as a solubility-enhancing group in ATP-competitive inhibitors.

References

-

PubChem. (2025).[2] Compound Summary: Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Isomer Reference). National Library of Medicine. [Link]

-

Organic Syntheses. (1923). Methyl m-nitrobenzoate (General Nitration/Esterification Protocols). Org. Synth. 1923, 3,[3] 71. [Link]

- Bunce, R. A., et al. (2003). Nucleophilic Aromatic Substitution of Fluoro-nitrobenzoates. Journal of Organic Chemistry. (General reference for SNAr on this scaffold).

Sources

"in silico prediction of Methyl 4-nitro-3-(piperidin-1-yl)benzoate properties"

An Integrated In Silico Framework for Physicochemical & Bioactivity Prediction

Executive Summary

This technical guide establishes a rigorous in silico workflow for characterizing Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS 1272756-51-0). While this compound is commercially available as a building block, comprehensive experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data remains scarce.

This guide moves beyond simple property estimation. It details a self-validating computational pipeline combining Density Functional Theory (DFT) for structural fidelity, QSAR modeling for pharmacokinetic profiling, and molecular docking for target hypothesis generation.

Compound Identification:

-

IUPAC Name: Methyl 4-nitro-3-(piperidin-1-yl)benzoate

-

Molecular Formula: C₁₃H₁₆N₂O₄[1]

-

SMILES: COC(=O)c1ccc(c(c1)N2CCCCC2)[O-]

-

Key Structural Features: Electron-deficient nitro-arene core, lipophilic piperidine ring, hydrolyzable methyl ester.

Part 1: Structural Dynamics & DFT Optimization

Before assessing biological properties, we must establish the molecule's thermodynamically favored 3D conformation. The proximity of the bulky piperidine ring (position 3) to the nitro group (position 4) creates significant steric strain, forcing a non-planar geometry that standard force fields (e.g., MMFF94) often underestimate.

Quantum Mechanical Workflow

To accurately predict the dihedral angle between the piperidine ring and the benzene plane—a critical factor for solubility and binding affinity—we utilize Density Functional Theory (DFT).

Protocol:

-

Initial Conformation: Generate 3D coordinates from SMILES using RDKit or Avogadro.

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA (Open source alternative).

-

Functional/Basis Set: B3LYP/6-31G(d,p). This hybrid functional balances computational cost with accuracy for organic electronic structures.

-

Solvation Model: IEFPCM (Implicit Solvation) using Water ($ \epsilon = 78.4 $) to simulate physiological conditions.

-

-

Frequency Calculation: Confirm the stationary point (no imaginary frequencies) to ensure a true energy minimum.

Electronic Properties (Frontier Orbitals)

The HOMO-LUMO gap predicts chemical reactivity (e.g., susceptibility to nucleophilic attack or metabolic oxidation).

-

LUMO Location: Likely localized on the nitro-benzoate core (electron-withdrawing), indicating susceptibility to reduction (nitro-reductase).

-

HOMO Location: Localized on the piperidine nitrogen lone pair, indicating the site of potential oxidative metabolism (N-oxidation).

Part 2: Physicochemical & ADMET Profiling[2]

Using the optimized geometry, we proceed to QSAR-based profiling. The combination of a lipophilic amine (piperidine) and a polar nitro group creates a "push-pull" electronic system affecting solubility and permeability.

Predicted Physicochemical Landscape

Data simulated based on group contribution methods (SwissADME/pkCSM algorithms).

| Property | Predicted Value | Interpretation |

| Molecular Weight | 264.28 g/mol | Optimal for oral bioavailability (< 500 Da). |

| LogP (Consensus) | 2.8 – 3.2 | Moderately lipophilic. Good membrane permeability. |

| TPSA | ~75 Ų | < 140 Ų; Indicates high probability of BBB penetration. |

| Solubility (LogS) | -3.5 to -4.0 | Moderately soluble. May require formulation aid (e.g., DMSO). |

| H-Bond Acceptors | 5 | Within Lipinski's Rule of 5. |

| H-Bond Donors | 0 | Enhances permeability (no desolvation penalty). |

Pharmacokinetic (ADME) Workflow

Tools: SwissADME (Expasy), pkCSM.

Step-by-Step Protocol:

-

Input: Submit the canonical SMILES to the SwissADME server.

-

Absorption Analysis: Check the BOILED-Egg model.

-

Prediction: The compound will likely fall in the "Yellow" yolk (Blood-Brain Barrier permeant) due to the tertiary amine and moderate TPSA.

-

-

Metabolism Prediction (CYP450):

-

CYP2D6 Inhibitor:High Probability. The basic piperidine nitrogen is a classic pharmacophore for CYP2D6 binding.

-

CYP3A4 Substrate:Likely. The methyl ester is liable to hydrolysis by esterases, and the piperidine ring is subject to oxidative dealkylation.

-

Toxicity Alerts (Critical)

-

Ames Toxicity: The Nitro group is a structural alert. Nitro-aromatics can be reduced to hydroxylamines, which are potential DNA intercalators. In silico models (e.g., DEREK or Toxtree) will flag this as a "High Risk" for mutagenicity.

-

hERG Inhibition: The combination of a lipophilic aromatic ring and a basic amine (piperidine) at a specific distance often triggers hERG channel blockage. This must be flagged for in vitro patch-clamp validation.

Part 3: Target Identification & Docking

Since this molecule is a scaffold, identifying potential biological targets is crucial for repurposing or lead optimization.

Target Fishing (Reverse Docking)

Tool: SwissTargetPrediction / Polypharmacology Browser.

Hypothesis: The "Benzoate + Piperidine" motif mimics the hinge-binding region of many Kinase inhibitors (e.g., similar to fragments of Palbociclib or Imatinib).

Workflow:

-

Query: Input SMILES into SwissTargetPrediction.

-

Filter: Select "Homo sapiens" and filter by Probability > 0.6.

-

Expected Targets:

-

Kinases: Serine/Threonine kinases (due to the ATP-mimetic shape).

-

GPCRs: Dopamine or Serotonin receptors (due to the piperidine moiety).

-

Molecular Docking Protocol

To validate the binding hypothesis, we perform rigid-receptor docking.

Protocol:

-

Ligand Prep: Convert DFT-optimized structure to PDBQT format (AutoDock Tools). Assign Gasteiger charges. Crucial: Set the Piperidine-Benzene bond as rotatable to allow the software to resolve the steric clash during binding.

-

Receptor Prep: Download PDB structure of the top predicted target (e.g., CDK2 or 5-HT receptor). Remove water/co-factors. Add polar hydrogens.

-

Grid Generation: Center grid box on the co-crystallized ligand of the target protein.

-

Docking Engine: AutoDock Vina or Glide (Schrödinger).

-

Scoring: Analyze Binding Energy (

). A score < -8.0 kcal/mol suggests a viable lead.

Part 4: Visualization of the In Silico Pipeline

The following diagram illustrates the integrated workflow, from 2D structure to 3D bioactivity prediction.

Caption: Figure 1. Integrated computational workflow for Methyl 4-nitro-3-(piperidin-1-yl)benzoate, moving from Quantum Mechanical optimization to ADMET profiling and Target Docking.

Part 5: Synthesis & Validation (The "Reality Check")

An in silico guide must acknowledge the source of the molecule to ensure the predictions match the physical sample.

Synthesis Pathway (SNAr): The presence of the piperidine at position 3 and nitro at position 4 strongly suggests this molecule is synthesized via Nucleophilic Aromatic Substitution .

-

Starting Material: Methyl 3-fluoro-4-nitrobenzoate (or 3-chloro analog).

-

Reagent: Piperidine (acts as both nucleophile and base).

-

Mechanism: The nitro group activates the benzene ring, making the halogen at position 3 susceptible to displacement by the piperidine amine.

-

Implication: If synthesizing, ensure complete removal of the piperidine reagent, as residual amine will skew biological assay results (false positives in kinase assays).

Caption: Figure 2. Likely synthetic route via Nucleophilic Aromatic Substitution (SnAr), explaining the regiochemistry of the compound.

References

-

ADMET Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

-

Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

-

Target Prediction: Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Available at: [Link]

-

Toxicity Prediction: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

Sources

Thermostability Profile & Hazard Analysis: Methyl 4-nitro-3-(piperidin-1-yl)benzoate

Executive Summary

Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) serves as a critical intermediate in the synthesis of benzimidazole-based therapeutics and poly-functionalized arenes. While its melting point (95–97 °C) suggests stability at ambient conditions, the structural juxtaposition of a bulky, electron-rich piperidine ring ortho to a strongly electron-withdrawing nitro group introduces latent thermal instability.

This guide provides a rigorous technical analysis of the compound's thermodynamic profile, potential decomposition pathways, and the mandatory protocols required to validate its safety envelope during scale-up.

Part 1: Chemical Identity & Structural Hazard Analysis

Physicochemical Baseline

Before assessing thermal risks, the baseline material properties must be established to differentiate between phase changes (melting) and chemical degradation.

| Property | Specification | Notes |

| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate | |

| CAS Number | 1272756-51-0 | Distinct from its isomer (3-nitro-4-piperidinyl). |

| Molecular Formula | C₁₃H₁₆N₂O₄ | |

| Molecular Weight | 264.28 g/mol | |

| Melting Point (Mp) | 95 – 97 °C | Sharp endotherm expected in DSC. |

| Appearance | Yellow to Orange Solid | Color intensity may deepen pre-melt due to charge transfer. |

The Ortho-Effect: A Structural Risk Assessment

The core thermal risk lies in the 3,4-substitution pattern .

-

Steric Strain: The piperidine ring is bulky. Forcing it ortho to the nitro group disrupts the planarity of the nitro group with the benzene ring, reducing conjugation stability and potentially lowering the activation energy for bond scission.

-

Intramolecular Redox: The nitro group oxygen is spatially proximate to the

-hydrogens of the piperidine ring. At elevated temperatures (typically

Figure 1: Structural analysis highlighting the "ortho-effect" between the oxidant (nitro) and fuel (piperidine) moieties.

Part 2: Thermostability Profile & Decomposition Mechanisms

Predicted Thermal Behavior

Based on the behavior of analogous ortho-nitro-tertiary-anilines (e.g., N-alkyl-2-nitroanilines), the thermal profile is characterized by three distinct zones:

-

Zone I (Stable Solid):

°C. The crystal lattice is intact. Minimal degradation expected. -

Zone II (Melt Phase):

– -

Zone III (Decomposition Onset):

–-

Mechanism: The primary decomposition pathway likely involves the cyclization of the nitro oxygen onto the piperidine ring or the displacement of the piperidine by an internal nucleophile, followed by rapid gas evolution (NOx, CO₂).

-

Energetics: This decomposition is exothermic . If confined, it can lead to rapid pressure accumulation.

-

Degradation Pathways

The most critical degradation pathway for researchers to monitor is the oxidative cyclization .

Figure 2: Proposed thermal degradation cascade driven by the nitro-amine interaction.

Part 3: Experimental Validation Protocols

As a scientist, you cannot rely on predicted stability. You must validate the specific batch. The following self-validating workflow is required for any new lot of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of sample into a hermetically sealed gold or high-pressure steel pan.

-

Why Hermetic? Nitro compounds can sublime or volatilize before decomposing. An open pan may show a false endotherm (evaporation) masking the decomposition exotherm.

-

-

Ramp Rate: 5 °C/min.

-

Why 5°C? Faster rates (10–20°C) push the

higher due to thermal lag, giving a false sense of safety.

-

-

Range: 30 °C to 350 °C.

-

Acceptance Criteria:

-

Sharp Endotherm @ 95–97 °C (Melting).

-

No Exotherm

°C. -

If an exotherm is detected

°C, the material is unstable and requires cold storage.

-

Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation (solvent loss) and degradation.

-

Protocol: Open ceramic pan, 10 °C/min, under Nitrogen flow (50 mL/min).

-

Interpretation:

-

Weight loss

°C indicates residual solvent (methanol/ethyl acetate). -

Weight loss onset coincident with DSC exotherm confirms chemical decomposition.

-

Validated Stability Workflow

Figure 3: Decision tree for thermal safety classification.

Part 4: Handling & Storage Recommendations

Based on the chemical structure and general nitro-benzoate properties:

-

Storage:

-

Temperature: Ambient (

°C) is generally acceptable given the 97 °C melting point. However, for long-term standards, refrigeration (2–8 °C) is recommended to prevent slow hydrolysis of the methyl ester. -

Light: Protect from light. Nitro-aromatics are photosensitive and can darken (photochemical reduction) over time.

-

-

Processing:

-

Avoid Distillation: Do not attempt to distill this compound. The boiling point is likely

°C, well into the decomposition zone. Purification should be performed via recrystallization (e.g., from Methanol/Water) or Silica Gel Chromatography. -

Drying: Vacuum oven drying should not exceed 50 °C to ensure a wide safety margin below the melting point.

-

References

-

Sigma-Aldrich. (n.d.).[1] Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Page. Retrieved from

-

PubChem. (n.d.).[2] Compound Summary: 1-Methylpiperidin-3-yl 4-nitrobenzoate (Analogous Structure Analysis). Retrieved from [2]

-

ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds and Ortho-interactions. Retrieved from

-

Fisher Scientific. (n.d.). Methyl 4-nitrobenzoate Safety Data Sheet (Base Scaffold Safety). Retrieved from

Sources

Methodological & Application

Application Note: NMR Spectroscopy of Methyl 4-nitro-3-(piperidin-1-yl)benzoate

Abstract & Scope

This application note provides a comprehensive protocol for the structural characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule represents a classic "push-pull" aromatic system, featuring a strong electron-withdrawing nitro group para to an electron-withdrawing ester, with an electron-donating piperidine moiety at the meta position relative to the ester.

Accurate assignment of this intermediate is critical in the development of kinase inhibitors and antihistamines, where regioselectivity during the nucleophilic aromatic substitution (SNAr) of the precursor (typically Methyl 3-fluoro-4-nitrobenzoate) must be confirmed. This guide details sample preparation, acquisition parameters, and a self-validating assignment logic based on 2D NMR correlations.

Structural Analysis & Spin Systems

Before acquisition, the researcher must understand the expected spin systems to identify anomalies immediately.

The "Push-Pull" Electronic Environment

The benzene ring is trisubstituted with competing electronic effects:

-

Position 1 (Ester): Electron-withdrawing (Inductive/Resonance). Deshields ortho protons (H-2, H-6).

-

Position 4 (Nitro): Strong electron-withdrawing. Strongly deshields the ortho proton (H-5).

-

Position 3 (Piperidine): Electron-donating (Resonance) but sterically bulky.

-

Steric Inhibition of Resonance: The bulky piperidine ring ortho to the nitro group may twist out of planarity, reducing its shielding capacity on the aromatic ring.

-

Expected Spin Systems

-

Aromatic Region (3 Spins):

-

H-2: Singlet-like (d, small J). Located between the Ester and Piperidine.[1]

-

H-5: Doublet (J ~8-9 Hz). Ortho to the Nitro group.

-

H-6: Doublet of Doublets (J ~8-9 Hz, J ~2 Hz). Ortho to H-5, Meta to H-2.

-

-

Aliphatic Region:

-

Methoxy (Ester): Sharp singlet (~3.9 ppm).

-

Piperidine: Three multiplets (

-CH₂,

-

Experimental Protocols

Sample Preparation

Objective: Maximize resolution and prevent aggregation-induced line broadening.

-

Solvent Selection:

-